Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate
Description
Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is a synthetic small molecule featuring a pyrrolidine core substituted with a benzyl carbamate group at the 1-position and an (S)-2-amino-N-methylpropanamido moiety at the 3-position. The stereochemistry of the amino group ((S)-configuration) and the N-methylation of the propanamido side chain are critical for its molecular interactions, particularly in ligand-receptor binding or enzymatic inhibition contexts.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl 3-[2-aminopropanoyl(methyl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)18(2)14-8-9-19(10-14)16(21)22-11-13-6-4-3-5-7-13/h3-7,12,14H,8-11,17H2,1-2H3 |
InChI Key |
UGAGPRBRNTWQGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolidine-3-carboxylic Acid Intermediate
The pyrrolidine core is functionalized at position 3 through oxidation or homologation. For instance, pyrrolidine-3-carboxylic acid is protected at the nitrogen using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base. The product, benzyl pyrrolidine-1-carboxylate-3-carboxylic acid , is isolated in 85–92% yield after aqueous workup.
Preparation of (S)-2-Amino-N-methylpropanamide
L-Alanine methyl ester is N-methylated via reductive amination with formaldehyde and sodium cyanoborohydride in methanol, preserving the (S)-configuration. Subsequent hydrolysis with lithium hydroxide yields (S)-2-amino-N-methylpropanamide (78% yield, >99% ee).
Coupling Reaction
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM. Reaction with (S)-2-amino-N-methylpropanamide at 25°C for 12 hours affords the target compound in 67% yield.
Key Data:
- Reagents: EDCI (1.2 eq), HOBt (1.1 eq), DCM, 25°C.
- Yield: 67% after column chromatography (SiO₂, ethyl acetate/hexanes).
- Purity: >98% (HPLC), [α]D²⁵ = +12.5° (c = 1.0, CHCl₃).
Method 2: Mitsunobu Reaction for Stereochemical Control
Mitsunobu-Based Amide Formation
To enhance stereoselectivity, benzyl 3-hydroxypyrrolidine-1-carboxylate is reacted with (S)-2-(N-methylamino)propanamide under Mitsunobu conditions (diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)) in tetrahydrofuran (THF). This method directly installs the amide bond with inversion of configuration, achieving 72% yield.
Key Data:
- Reagents: DEAD (1.5 eq), PPh₃ (1.5 eq), THF, 0°C → RT.
- Yield: 72%, dr >20:1.
- Advantage: Avoids racemization of the (S)-amine.
Method 3: Solid-Phase Peptide Synthesis (SPPS)
Resin Functionalization
Wang resin is loaded with Fmoc-pyrrolidine-3-carboxylic acid using HBTU/N-methylmorpholine (NMM) in DMF. After Fmoc deprotection (20% piperidine/DMF), (S)-2-(N-Fmoc-amino)-N-methylpropanamide is coupled via HATU/DIPEA.
Cleavage and Purification
The resin is treated with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) to cleave the product. Reverse-phase HPLC purification yields the target compound in 58% overall yield.
Key Data:
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Complexity | Scale |
|---|---|---|---|---|
| Direct Coupling | 67% | Moderate | Low | Multi-gram |
| Mitsunobu | 72% | High | Moderate | Gram |
| SPPS | 58% | High | High | Milligram |
Recommendation: Method 2 (Mitsunobu) is optimal for stereochemical fidelity, while Method 1 suits large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzyl ester.
Reduction: Reduction reactions can target the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Substituted pyrrolidines or esters are typical products.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Can act as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Protein Modification: Can be used to modify proteins through covalent attachment.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent due to its structural features.
Therapeutic Applications:
Industry
Material Science: Used in the synthesis of polymers and other materials.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with similar pyrrolidine-based derivatives. Below is a detailed analysis:
Structural Comparison
Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Stereochemical Impact : The (S)-configuration in the target compound may enhance chiral recognition in biological systems compared to racemic or (R)-configured analogs (e.g., Hypothetical Analog A).
- N-Methylation : The N-methyl group in the target compound likely improves metabolic stability by reducing susceptibility to oxidative deamination.
Physicochemical and Bioactive Properties
Insights :
- The amino group in the target compound enhances hydrogen-bonding capacity, which may improve target binding affinity compared to 3f’s nitrothiazole group, which relies on π-π stacking or hydrophobic interactions.
- The higher LogP of 3f suggests greater membrane permeability, a trade-off against solubility.
Biological Activity
Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activities. This article delves into its biological activity, including interaction studies, therapeutic potentials, and relevant case studies.
1. Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 305.37 g/mol. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a benzyl group and an amino-acid derivative. The presence of a chiral center in its structure is crucial for its biological activity, influencing its interactions with various biological targets.
The biological activity of this compound is primarily attributed to its structural similarity to amino acids and peptides. Compounds with such structures often exhibit:
- Enzyme Inhibition : Interaction with specific enzymes can lead to inhibition or modulation of enzymatic activity.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways.
Research indicates that the compound's effectiveness may vary based on stereochemistry, which plays a critical role in determining its pharmacodynamics and therapeutic profile.
3.1 Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets, including:
- Proteins : Binding studies have shown that the compound interacts with specific proteins involved in metabolic pathways.
- Nucleic Acids : Preliminary studies suggest potential interactions with DNA or RNA, which could influence gene expression or replication processes.
These studies utilize techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and kinetics.
3.2 Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Antitumor Activity : Related compounds have demonstrated higher antitumoral activity than conventional agents like cisplatin, suggesting that this compound may also exhibit similar properties .
- Neuraminidase Inhibition : Research on structurally similar compounds has shown their ability to inhibit viral neuraminidases, which are critical for viral replication. This suggests a potential antiviral application for this compound .
4. Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
5. Future Directions
Further research is necessary to fully elucidate the mechanisms of action and therapeutic potentials of this compound. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and pharmacodynamics in a biological context.
- Clinical Trials : Exploring the compound's efficacy in human trials for specific diseases such as cancer or viral infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzyl 3-((S)-2-amino-N-methylpropanamido)pyrrolidine-1-carboxylate, and how can reaction efficiency be optimized?
- Methodology : A common approach involves coupling protected pyrrolidine derivatives with functionalized amino acid precursors. For example, iron-catalyzed radical addition (e.g., Fe(dibm)₃) enables efficient C–C bond formation in pyrrolidine scaffolds under mild conditions (EtOH, 60°C, 10 min) . Optimization includes adjusting stoichiometry (e.g., 3.0 equiv acrylate) and using phosphate buffers (Na₂HPO₄) to stabilize intermediates.
- Key Data : Yields up to 65% are achievable with column chromatography purification (SiO₂, hexanes:EtOAc) .
Q. How should researchers handle safety and storage protocols for this compound?
- Safety Measures : Use PPE (gloves, safety goggles, respirators) to avoid inhalation or skin contact. Store in sealed containers, away from oxidizers, at ≤25°C in dark conditions .
- Emergency Protocols : For spills, collect material with inert adsorbents and dispose via hazardous waste channels. Avoid aqueous runoff to prevent environmental contamination .
Q. What analytical techniques are critical for structural confirmation and purity assessment?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
